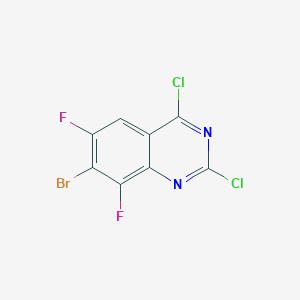

7-Bromo-2,4-dichloro-6,8-difluoroquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2,4-dichloro-6,8-difluoroquinazoline is a compound that is structurally related to various quinazoline derivatives which have been studied for their potential biological activities and interactions with biological receptors. Quinazoline derivatives are known for their role as tyrosine kinase inhibitors, with some compounds showing potent inhibitory effects on the epidermal growth factor receptor (EGFR) . These compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from readily available chemicals. For instance, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized and assessed for antibacterial activity, indicating the versatility of quinazoline derivatives in generating new compounds with potential biological activities . Another example is the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is a key intermediate for the synthesis of anti-cancer drugs . These studies demonstrate the synthetic routes that could potentially be adapted for the synthesis of 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been extensively studied using various spectroscopic and computational methods. For example, vibrational spectroscopic investigations and ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline provided insights into the fundamental modes of the compound and its optimized geometry . Such studies are crucial for understanding the molecular structure and electronic properties of quinazoline derivatives, which can be related to their biological activities.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which can be utilized to modify their structure and potentially alter their biological activity. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained from a reaction with chlorosulfonic acid, and its interaction with nucleophilic reagents led to the formation of different substituted quinazolines . These reactions highlight the chemical versatility of quinazoline derivatives and their potential for generating a wide array of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The crystal structure analysis of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one revealed its crystallization in the triclinic system and the presence of various intermolecular interactions, such as hydrogen bonds and π-stacking interactions . These properties are important for understanding the compound's stability, solubility, and interaction with biological targets.

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

7-bromo-2,4-dichloro-6,8-difluoroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HBrCl2F2N2/c9-4-3(12)1-2-6(5(4)13)14-8(11)15-7(2)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSSGNZHMGDRTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)Br)F)N=C(N=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HBrCl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,4-dichloro-6,8-difluoroquinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B3018633.png)

![2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide](/img/structure/B3018636.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B3018640.png)

![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3018650.png)